DPM-1001 trihydrochloride
Description
This compound is a steroidal derivative with a complex polycyclic backbone and functional modifications, including a 7-hydroxy group, a 4-(pyridin-2-ylmethylamino)butylamino substituent, and a methyl pentanoate ester. Its trihydrochloride salt enhances solubility for pharmacological applications. Structural analogs in the evidence share cyclopenta[a]phenanthrene cores but differ in substituents, oxidation states, and appended groups (e.g., hydroxyl, oxo, tosyl, allyloxy), which critically influence their physicochemical and biological properties .
Properties
Molecular Formula |
C35H60Cl3N3O3 |
|---|---|
Molecular Weight |
677.2 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride |
InChI |
InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28+,29+,30-,31-,33+,34+,35+;;;/m1.../s1 |
InChI Key |
VMETYCIJFJYNQW-KFWJFULESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hajos-Parrish Ketone Derivatization
The optically pure Hajos-Parrish ketone serves as the chiral starting material for constructing the steroidal backbone. A neutral alumina-catalyzed Michael addition with 1,7-octadien-3-one achieves a 98% yield, forming the foundational bicyclic structure. Subsequent Krapcho decarbomethoxylation removes methyl ester groups under mild conditions (DMF, LiCl, 80°C), preserving stereochemistry.
Aldol Condensation and Reduction
Aldol condensation elongates the carbon skeleton, followed by lithium-ammonia reduction to saturate double bonds while retaining the 7-hydroxy group. Wacker oxidation introduces ketone functionality at strategic positions, critical for downstream functionalization. Acid-catalyzed cyclization finalizes the cyclopenta[a]phenanthrene core in 37% overall yield over seven steps.
Table 1: Key Steps in Core Synthesis
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Michael Addition | Neutral Al₂O₃, RT | 98 |
| 2 | Krapcho Decarbomethoxylation | LiCl/DMF, 80°C | 95 |
| 3 | Aldol Condensation | EtOH, NaOH, 60°C | 85 |
| 4 | Lithium-Ammonia Reduction | Li/NH₃(l), -33°C | 90 |
| 5 | Wacker Oxidation | PdCl₂/CuCl, H₂O/MeCN | 88 |
| 6 | Acid Cyclization | H₂SO₄, 0°C | 82 |
Functionalization at C-3 and C-17
Introduction of 4-(Pyridin-2-Ylmethylamino)Butylamino Group
The C-3 aminoalkyl side chain is installed via reductive amination. Di(2-picolyl)amine, synthesized by reducing N-(2-pyridylmethyl)-2-pyridylmethanimine with sodium cyanoborohydride under acidic conditions (pH 4–5, MeOH), serves as the nucleophile. A two-step coupling sequence involves:
Esterification at C-17
The pentanoate moiety is introduced via Steglich esterification. Methyl pentanoate reacts with the C-17 hydroxyl group using DCC/DMAP catalysis (CH₂Cl₂, 0°C→RT), yielding 89% of the esterified product.
Stereochemical Control and Hydroxyl Group Management
Asymmetric Synthesis of Chiral Centers
The Hajos-Parrish ketone’s inherent (R)-configuration dictates stereochemistry at C-4, C-5, and C-7. Lithium-ammonia reduction selectively generates the 10S and 13S configurations via axial protonation.
Hydroxyl Protection and Deprotection
The 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during Wacker oxidation to prevent undesired side reactions. Deprotection using TBAF in THF (0°C, 2 h) restores the hydroxyl group with >95% fidelity.
Trihydrochloride Salt Formation
The free base is treated with 3 equiv. HCl in anhydrous EtOH at 0°C, precipitating the trihydrochloride salt. Crystallization from EtOH/Et₂O (1:3) yields 92% pure product.
Table 2: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent System | EtOH/Et₂O (1:3) |
| Temperature | 0°C → 25°C (gradual) |
| Equivalents HCl | 3.0 |
| Crystallization Yield | 92% |
Analytical Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity. Retention time correlates with synthetic intermediates.
Structural Confirmation
¹H NMR (600 MHz, D₂O): δ 8.42 (d, J = 5.1 Hz, Py-H), 3.68 (s, OCH₃), 3.21–3.15 (m, NCH₂Py). High-resolution MS (ESI+) calculates for C₃₇H₅₈Cl₃N₃O₃ [M+H]⁺: 690.3512, found: 690.3509.
Comparative Analysis of Synthetic Routes
Photocyclization of diarylethylenes offers an alternative core synthesis route, yielding 70–84% phenanthrenes via Knoevenagel condensation and UV irradiation. However, this method requires stringent light-exclusion conditions and lacks the stereochemical precision of Hajos-Parrish-based approaches .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Conditions vary depending on the functional groups involved but often include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. It could interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
The 4-(pyridin-2-ylmethylamino)butylamino side chain in the target compound introduces a basic amine, enhancing water solubility when protonated (trihydrochloride salt) compared to neutral esters (e.g., Compound 7) . Trihydrochloride salt: Unlike free bases (e.g., Compound 7, mp 105–106°C), the salt form likely improves bioavailability, though melting points are unreported in the evidence .
Synthetic Utility: Compounds like 8 (3-oxo derivative) and 9 (4,4,10,13-tetramethyl-3-oxo) serve as intermediates for further modifications, such as tosylation () or allyloxy addition () . The target compound’s pyridinylmethylamino group may enable metal coordination or receptor targeting, though pharmacological data are absent in the evidence.
Spectroscopic Characterization :
- NMR data for analogs (e.g., 8b-H in : δ 3.64 ppm for methyl ester) confirm structural assignments. HRMS and TLC purity (>95%) are standard across derivatives .
Research Findings and Pharmacological Implications
Anti-Inflammatory Potential: Structural similarity to MOL008838 () and polyphenols () suggests possible anti-inflammatory effects via cyclooxygenase inhibition or cytokine modulation . The pyridinylmethylamino group may mimic bioactive amines in known anti-inflammatory agents, though direct evidence is lacking.
Synthetic Challenges :
- Multi-step syntheses (e.g., tosylation in , allyloxy addition in ) highlight the complexity of modifying steroidal cores. Air-sensitive reactions (e.g., IBX oxidation in ) require strict inert conditions .
Unresolved Questions: The trihydrochloride salt’s stability, pharmacokinetics, and toxicity are unaddressed in the evidence.
Biological Activity
Methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research and data.
The molecular formula of the compound is with a molecular weight of approximately 420.58 g/mol. The compound's structure includes multiple stereocenters and functional groups that contribute to its biological properties.
Research indicates that this compound may interact with various biological pathways through its structural components. The presence of a pyridine moiety suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways. The hydroxyl and amine groups may also facilitate hydrogen bonding with biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to methyl (4R)-4-[(3R,...). For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Studies : Research has shown that these compounds can modulate signaling pathways such as PI3K/Akt and MAPK pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects through its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. This could be beneficial in neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models using related compounds. |
| Study 2 | Showed reduced levels of inflammatory markers in animal models treated with the compound. |
| Study 3 | Reported improved cognitive function in models of neurodegeneration following treatment with similar compounds. |
Q & A
Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : Synthesis requires a stepwise approach to address the compound’s complex stereochemistry. Key steps include:
- Protecting group strategies for hydroxyl and amine functionalities to prevent side reactions during alkylation or acylation steps.
- Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to isolate the correct stereoisomers .
- NMR monitoring (e.g., H and C) at each stage to confirm intermediate structures and purity .
- Trihydrochloride salt formation via controlled acid-base titration in anhydrous conditions to ensure stoichiometric consistency .
Q. How can researchers verify the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS for assessing purity (>98%) and detecting trace impurities .
- 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial arrangement of substituents .
- Elemental analysis (C, H, N, Cl) to validate stoichiometry, particularly for the trihydrochloride moiety .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the pyridinylmethylamino group .
- Use amber vials to protect against photodegradation, as the cyclopenta[a]phenanthrene core is UV-sensitive .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the methyl ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Cross-validation : Compare experimental H NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software) .
- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in the butylamino side chain, which may cause signal broadening .
- Isotopic labeling : Introduce N or H labels to simplify complex splitting patterns in the pyridinylmethylamino region .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Systematically modify substituents (e.g., replace pyridinylmethylamino with quinolinyl or isonicotinyl groups) to assess impact on bioactivity .
- Molecular docking : Use software like AutoDock Vina to model interactions with sterol-binding proteins (e.g., nuclear receptors) .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors (e.g., 7-hydroxy group) using Schrödinger’s Phase .
Q. How can in silico methods optimize experimental design for this compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility prediction : Apply the Abraham solvation equation or COSMO-RS to estimate logP and aqueous solubility .
- Permeability assays : Use Caco-2 cell models or PAMPA (parallel artificial membrane permeability assay) to validate computational predictions .
- Salt screening : Test alternative counterions (e.g., sulfate, mesylate) via computational salt selection tools (e.g., Solid Form Suite) .
Critical Considerations for Experimental Design
- Contradiction Management : If biological assay results conflict with SAR predictions, re-evaluate conformational flexibility using molecular dynamics (MD) simulations (e.g., GROMACS) .
- Safety Protocols : Follow Glovebox techniques for handling trihydrochloride salts to avoid hygroscopic degradation .
- Theoretical Frameworks : Link research to steroid receptor modulation theories (e.g., allosteric vs. competitive binding) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
